2-chloro-3-(1H-imidazol-4-yl)pyridine
Description
2-Chloro-3-(1H-imidazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1H-imidazol-4-yl group at position 3.
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-3-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-6(2-1-3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |
InChI Key |
VKJHAVHJSJEZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for 2-chloro-3-(1H-imidazol-4-yl)pyridine often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(1H-imidazol-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the imidazole and pyridine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-chloro-3-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its use in the synthesis of functional materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 2-chloro-3-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may exert its effects by up-regulating pro-apoptotic proteins such as Bax, inducing intracellular calcium release, generating reactive oxygen species, and activating caspases . These actions lead to the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Comparison with Similar Compounds
Structural Analogs in the Pyridine Family
The 2017 Catalog of Pyridine Compounds highlights several pyridine derivatives with structural similarities to 2-chloro-3-(1H-imidazol-4-yl)pyridine. Key examples include:
Key Observations :
- Substituent Position: The placement of the imidazole group (position 3 vs. 4) significantly impacts electronic effects.
- Functional Groups : Dimethoxymethyl and silyl groups (e.g., in HB276 and HB267 analogs ) enhance solubility and stability but reduce reactivity compared to the imidazole-substituted compound.
Halogenated Heterocycles with Bioactive Potential
The Catalog of Pyridine Compounds and Pesticide Chemicals Glossary reveal agrochemical analogs:
Comparison Insights :
- Bioactivity: The imidazole group in 2-chloro-3-(1H-imidazol-4-yl)pyridine may confer hydrogen-bonding interactions absent in non-heterocyclic analogs like nitrapyrin. This could make it more suitable for targeting enzymes or receptors in medicinal chemistry.
Physicochemical and Commercial Differences
Data from the 2017 Catalog of Pyridine Compounds highlights commercial and synthetic aspects:
Commercial Perspective :
- The absence of 2-chloro-3-(1H-imidazol-4-yl)pyridine in commercial catalogs suggests it may be a novel or less-explored compound.
- Price parity among analogs (~$400/g) indicates high-value intermediates, likely for research-scale applications.
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